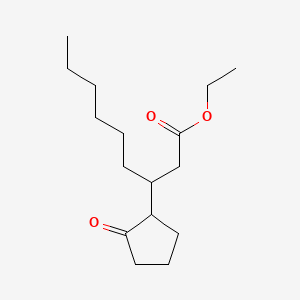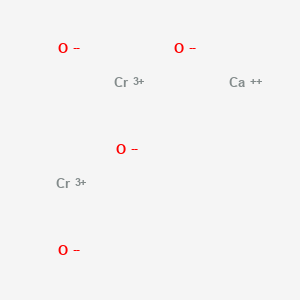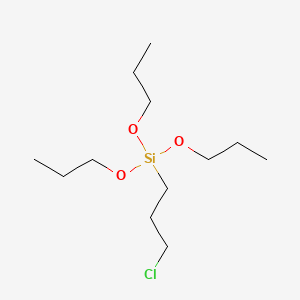
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features two benz(de)anthracene units connected by a biaryl linkage, with dione and diamino functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benz(de)anthracene Units: This can be achieved through cyclization reactions of suitable precursors.
Biaryl Coupling: The two benz(de)anthracene units are linked via a biaryl coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Introduction: The dione and diamino groups are introduced through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- exerts its effects involves interactions with molecular targets and pathways. For instance, its aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(de)anthracene: A simpler PAH with similar aromatic ring structures.
Anthracene: Another PAH with three fused benzene rings.
Phenanthrene: A PAH with a different arrangement of three fused benzene rings.
Uniqueness
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is unique due to its biaryl linkage and the presence of both dione and diamino functional groups
Propriétés
Numéro CAS |
38157-01-6 |
|---|---|
Formule moléculaire |
C34H20N2O2 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
9-amino-3-(9-amino-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H20N2O2/c35-17-7-9-21-25-13-11-19(23-3-1-5-27(31(23)25)33(37)29(21)15-17)20-12-14-26-22-10-8-18(36)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H,35-36H2 |
Clé InChI |
LWDAHFWGDVZCEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)N)C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




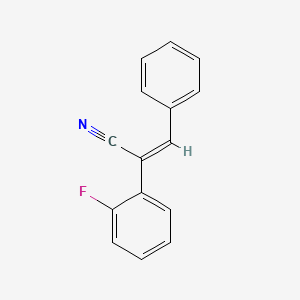

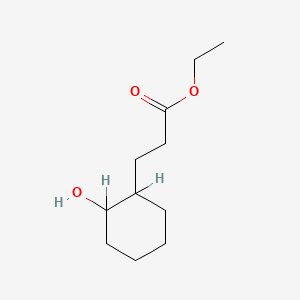


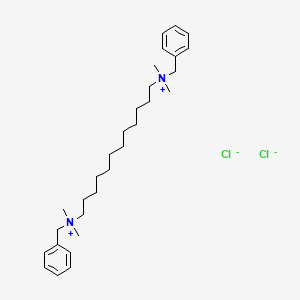


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
